

LDN-211904: A Comparative Guide to its Eph Receptor Cross-Reactivity Profile

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Compound of Interest		
Compound Name:	LDN-211904	
Cat. No.:	B15579383	Get Quote

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This guide provides a comprehensive analysis of the cross-reactivity profile of **LDN-211904**, a potent inhibitor of the EphB3 receptor tyrosine kinase. By objectively comparing its activity against other Eph receptors and presenting the supporting experimental data, this document serves as a valuable resource for researchers investigating Eph receptor signaling and those involved in the development of selective kinase inhibitors.

Quantitative Analysis of LDN-211904 Cross- Reactivity

LDN-211904 was identified as a potent and reversible inhibitor of EphB3 with an IC50 value of 79 nM.[1][2][3] To assess its selectivity, the compound was profiled against a panel of 288 kinases. This broad screening revealed a notable selectivity of **LDN-211904** for tyrosine kinases over serine/threonine kinases.

While the complete quantitative data for all 288 kinases is not publicly available, a focused analysis on the Eph receptor family demonstrated that at a concentration of 5 μ M, **LDN-211904** inhibits a majority of the tested Eph receptors. The table below summarizes the known inhibitory activity of **LDN-211904** against various Eph receptors.



Eph Receptor	IC50 (nM)	Notes
EphB3	79	Potent inhibition.
EphA1	Inhibited at 5 μM	Quantitative IC50 not available.
EphA2	Inhibited at 5 μM	Quantitative IC50 not available.
EphA3	Inhibited at 5 μM	Quantitative IC50 not available.
EphA4	Inhibited at 5 μM	Quantitative IC50 not available.
EphA5	Inhibited at 5 μM	Quantitative IC50 not available.
EphA6	Not inhibited at 5 μM	
EphA7	Not inhibited at 5 μM	
EphA8	Inhibited at 5 μM	Quantitative IC50 not available.
EphB1	Inhibited at 5 μM	Quantitative IC50 not available.
EphB2	Inhibited at 5 μM	Quantitative IC50 not available.
EphB4	Inhibited at 5 μM	Quantitative IC50 not available.

Experimental Protocols

The inhibitory activity of **LDN-211904** was determined using a radiometric kinase assay. The following provides a detailed methodology based on standard kinase assay protocols.

In Vitro Kinase Assay Protocol



Objective: To determine the half-maximal inhibitory concentration (IC50) of **LDN-211904** against a panel of purified Eph receptor tyrosine kinases.

Materials:

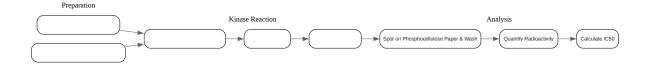
- Recombinant human Eph kinase domains
- LDN-211904 (dissolved in DMSO)
- [y-32P]ATP
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- 96-well plates
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Compound Preparation: A serial dilution of **LDN-211904** is prepared in DMSO.
- Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the kinase reaction buffer, the respective recombinant Eph kinase, and the substrate peptide.
- Initiation of Reaction: The kinase reaction is initiated by adding a mixture of $[\gamma^{-32}P]$ ATP and non-radiolabeled ATP to the reaction wells containing the kinase and the test compound.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).



- Detection: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [y-32P]ATP.
- Quantification: The amount of radioactivity incorporated into the substrate peptide is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition for each concentration of LDN-211904 is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.



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Caption: Experimental workflow for the in vitro kinase assay.

Eph Receptor Signaling Pathways

Eph receptors and their ephrin ligands are membrane-bound proteins that mediate cell-cell communication, playing crucial roles in various physiological and pathological processes. The binding of an ephrin ligand to an Eph receptor can trigger bidirectional signaling: "forward" signaling into the Eph-expressing cell and "reverse" signaling into the ephrin-expressing cell.

Forward Signaling: Upon ligand binding, Eph receptors cluster and autophosphorylate on tyrosine residues within their cytoplasmic domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of pathways that regulate cell adhesion, migration, proliferation, and differentiation.





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Caption: Simplified Eph receptor forward signaling pathway.

Reverse Signaling: In addition to activating the receptor, the binding of an Eph receptor can also trigger signaling cascades within the ephrin-expressing cell. This is particularly prominent for transmembrane ephrin-B ligands, which possess a cytoplasmic domain that can be phosphorylated, leading to the recruitment of signaling molecules and the regulation of cellular processes.



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Caption: Simplified ephrin-B reverse signaling pathway.

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